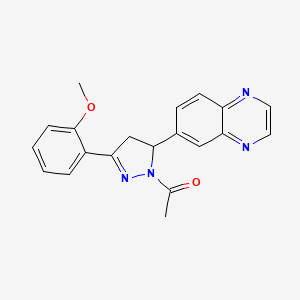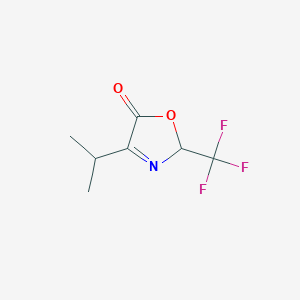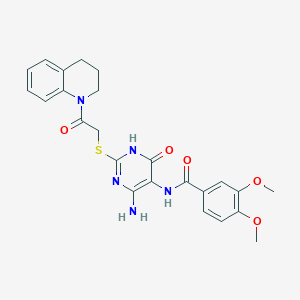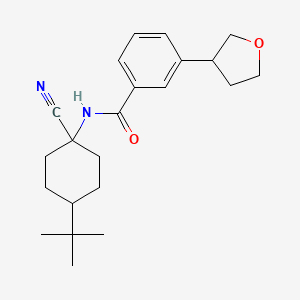
1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MQPAE and has a molecular formula of C23H20N4O2.
Applications De Recherche Scientifique
Studies on Substituted Benzoquinazolines and Pyrazoles as Anti-tubercular Agents
Various substituted benzoquinazolines and pyrazoles have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Notably, compounds 6a, 6c, 8a, 19a, and 19e demonstrated significant anti-tubercular activity at specific minimum inhibitory concentration (MIC) values, indicating their potential as therapeutic agents in the treatment of tuberculosis. The study also assessed the cytotoxicity of these compounds using THP-1 cells, with the most active compound, 19a, showing safety as its MIC value was much lower than the cytotoxic value, suggesting a favorable therapeutic index (Maurya et al., 2013).
Quinoxalin-6-yl Derivatives as Corrosion Inhibitors
Quinoxalin-6-yl derivatives have been investigated for their role as corrosion inhibitors for mild steel in hydrochloric acid. The study found that these derivatives, including PQDPB, PQDPP, and PPQDPE, exhibit varying degrees of corrosion inhibition efficiency, with PQDPP identified as the most effective among the tested compounds. The adsorption of these inhibitor molecules on the mild steel surface was spontaneous and adhered to the Frumkin adsorption isotherm. Scanning electron microscopy (SEM) confirmed the formation of protective films on the steel surface, highlighting the potential of quinoxalin-6-yl derivatives in corrosion protection applications (Olasunkanmi et al., 2015).
Synthesis of New Quinoxaline Derivatives as Antimicrobial Agents
A series of new quinoxaline derivatives containing pyrazoline residues have been synthesized and evaluated for their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, revealing substantial antimicrobial activity. Notably, compounds 5 and 12 exhibited excellent antibacterial and antifungal activity, surpassing the standard drugs in some cases. This highlights the potential of quinoxaline derivatives as effective antimicrobial agents, offering new avenues for the development of antimicrobial therapeutics (Kumar et al., 2014).
Propriétés
IUPAC Name |
1-[5-(2-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)24-19(14-7-8-16-18(11-14)22-10-9-21-16)12-17(23-24)15-5-3-4-6-20(15)26-2/h3-11,19H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPVBJRZODBPEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2OC)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2393519.png)

![Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate](/img/structure/B2393521.png)

![2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2393526.png)
![(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol](/img/structure/B2393527.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2393530.png)

![2-(3-Methylpyrazin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2393532.png)

![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2393536.png)
![3-Aminobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2393539.png)

